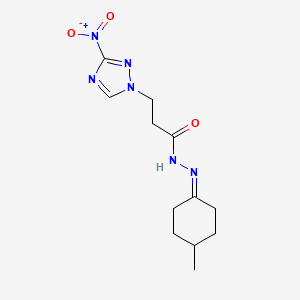![molecular formula C22H25NO3S B10894346 Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B10894346.png)
Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of an adamantyl group, a benzothiophene ring, and an ethyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the benzothiophene core. The adamantyl group is introduced through a carbonylation reaction, followed by the formation of the ethyl ester. Common reagents used in these reactions include adamantane, benzothiophene, and ethyl chloroformate. The reaction conditions often involve the use of catalysts and solvents such as methanesulfonic acid and methanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced benzothiophene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiophene derivatives, and various substituted benzothiophenes.
Aplicaciones Científicas De Investigación
Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The adamantyl group enhances the compound’s stability and bioavailability, while the benzothiophene ring interacts with biological receptors. The compound may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-[(adamantan-1-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Ethyl 2-[(adamantane-1-carbonylamino)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Uniqueness
Ethyl 2-[(1-adamantylcarbonyl)amino]-1-benzothiophene-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the adamantyl group enhances its stability and bioavailability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C22H25NO3S |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
ethyl 2-(adamantane-1-carbonylamino)-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C22H25NO3S/c1-2-26-20(24)18-16-5-3-4-6-17(16)27-19(18)23-21(25)22-10-13-7-14(11-22)9-15(8-13)12-22/h3-6,13-15H,2,7-12H2,1H3,(H,23,25) |
Clave InChI |
VFKBTMRVCZDOAR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(SC2=CC=CC=C21)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-chlorobenzoyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894263.png)
![9-bromo-5-cyclopropyl-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine](/img/structure/B10894264.png)
![5-(difluoromethyl)-4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894271.png)
![2-[5-(1-benzyl-2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]-6-methylquinoline](/img/structure/B10894278.png)
![2-{(2E)-2-[(2E)-(3,5-dichloro-4-methoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10894283.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B10894290.png)
![Acetamide, N-[2-[(4,5-dicyano-2-nitrophenyl)amino]phenyl]-](/img/structure/B10894294.png)
![4-[(4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10894295.png)
![4-methyl-N'-[(E)-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene]benzenesulfonohydrazide](/img/structure/B10894300.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(1-phenylpropylidene)acetohydrazide](/img/structure/B10894314.png)

![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B10894317.png)
![N-{(E)-[4-(difluoromethoxy)phenyl]methylidene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B10894319.png)
